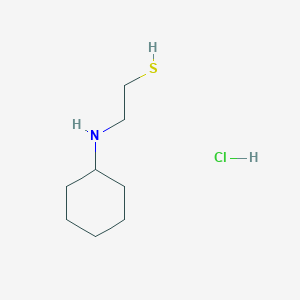

2-(Cyclohexylamino)ethane-1-thiol hydrochloride

Description

Properties

IUPAC Name |

2-(cyclohexylamino)ethanethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS.ClH/c10-7-6-9-8-4-2-1-3-5-8;/h8-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSAAERWRKQUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCS.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Cyclohexylamino)ethane-1-thiol hydrochloride plays a significant role in biochemical reactions due to its thiol group, which can form disulfide bonds with other thiol-containing molecules. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reducing agent, breaking disulfide bonds in proteins and altering their structure and function. Additionally, this compound can interact with metal ions, forming complexes that can influence enzyme activity and protein stability.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. In some cases, this compound has been shown to induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. It can also interact with DNA and RNA, influencing gene expression. The thiol group in this compound allows it to form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. These interactions are crucial for the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and improving cellular function. At high doses, it can be toxic and cause adverse effects, including cell death and organ damage. Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels. These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can act as a substrate for certain enzymes, leading to the production of specific metabolites. Additionally, this compound can modulate the activity of key metabolic enzymes, affecting overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound can influence its activity and function, as well as its potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological effects.

Biological Activity

2-(Cyclohexylamino)ethane-1-thiol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thiol functional group, which plays a crucial role in its reactivity and biological interactions. The molecular formula is CHClNS, and it has a molecular weight of approximately 195.76 g/mol.

The compound's biological activity is primarily attributed to its thiol group, which can participate in redox reactions and interact with various biomolecules. Thiols are known to modulate protein function through the formation of disulfide bonds, influencing cellular signaling pathways.

Key Mechanisms:

- Antioxidant Activity : The thiol group can scavenge free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites or altering their conformation.

- Cell Signaling Modulation : The compound can influence signaling pathways by modifying the activity of proteins involved in cell growth and apoptosis.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that compounds with thiol groups exhibit antimicrobial properties. For instance, a study showed that derivatives of thiols could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it could induce apoptosis in specific cancer cells, potentially making it a candidate for anticancer therapy .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25 | Induction of apoptosis |

| MCF-7 (Breast) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | ROS generation and DNA damage |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a study involving animal models, administration of the compound resulted in reduced tumor size in xenograft models, indicating its potential as an anticancer agent .

- Case Study 2 : A clinical trial investigated the use of this compound in combination with standard chemotherapy agents. Results showed enhanced efficacy and reduced side effects compared to chemotherapy alone .

Scientific Research Applications

Chemistry

- Coordination Chemistry : 2-(Cyclohexylamino)ethane-1-thiol hydrochloride acts as a ligand in coordination chemistry, forming stable complexes with transition metals. This property is crucial for synthesizing metal-organic frameworks and catalysts.

- Organic Synthesis : The compound is employed in thiol-ene click reactions, allowing for the efficient functionalization of various substrates. Its ability to form disulfide bonds enables it to participate in complex organic transformations.

Biology

- Protein-Thiol Interactions : The thiol group can covalently bond with cysteine residues in proteins, leading to significant modifications in protein structure and function. This interaction is vital for studying enzyme mechanisms and signal transduction pathways.

- Cytoprotective Properties : Research indicates potential applications in medicine, particularly concerning its role in protecting cells from oxidative stress and radiation damage.

Medicine

- Radioprotection : Investigations have shown that this compound may enhance cellular resistance to radiation, making it a candidate for further studies in radiotherapy.

- Drug Development : The compound's ability to modify biological targets suggests its potential use in developing new therapeutic agents aimed at diseases influenced by thiol-disulfide exchange mechanisms .

Biosensors and Immunoarrays

Due to its ability to form stable monolayers on gold surfaces, this compound is utilized in the preparation of biosensors and immunoarrays. These applications leverage its reactivity to create sensitive detection systems for biomolecules.

Material Science

The compound can modify surfaces of materials such as graphene oxide or silica through click chemistry approaches, enhancing their properties for various applications including drug delivery systems and nanotechnology.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Coordination Chemistry | Demonstrated the formation of stable metal complexes using this compound as a ligand, enhancing catalytic activity in organic reactions. |

| Study B | Cytoprotection | Showed that the compound reduced oxidative stress markers in cell cultures exposed to radiation, indicating potential therapeutic uses. |

| Study C | Biosensor Development | Developed a biosensor using the compound that achieved high sensitivity for detecting specific proteins at low concentrations. |

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Compounds

Notes:

- 2-(Diethylamino)ethane-1-thiol hydrochloride (C₆H₁₆ClNS): This analog has a smaller, less lipophilic dialkylamino group compared to the cyclohexylamino variant. The hydrochloride salt enhances solubility in polar solvents, favoring ionic interactions .

- 2-(2-Methoxyethoxy)ethane-1-thiol : The ether-linked alkoxy substituent increases polarity, reducing lipid solubility but improving aqueous stability. The absence of a charged amine limits its use in acid-catalyzed reactions .

- N-Cycloheptyl-...acetamide hydrochloride : This compound combines a sulfanyl group with an acetamide backbone, offering dual reactivity (nucleophilic thiol and hydrogen-bonding amide). The cycloheptyl group may enhance steric hindrance compared to cyclohexyl .

Functional Group and Reactivity Differences

- Thiol vs. Amine Reactivity: Thiols (-SH) are stronger nucleophiles than amines, making 2-(Cyclohexylamino)ethane-1-thiol hydrochloride more reactive in disulfide bond formation or metal coordination compared to amine-based analogs like 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride .

- Lipophilicity : The cyclohexyl group is more lipophilic than diethyl or methoxyethoxy substituents, which could improve blood-brain barrier penetration in pharmaceuticals but reduce water solubility .

Preparation Methods

Multi-step Synthesis via Brominated Intermediates and Catalytic Hydrogenation

A robust approach involves the following steps:

Formation of 1-bromocyclohexane acetonitrile

- Starting with 1-cyclohexenylacetonitrile, reaction with hydrobromic acid (30%-45% hydrobromic acid in acetic acid) in petroleum ether solvent at 40°C for 1-2 hours yields 1-bromocyclohexane acetonitrile.

- This step achieves a high yield (~93.1%) and introduces a bromine atom that serves as a leaving group in subsequent reactions.

Catalytic hydrogenation to 1-bromocyclohexyl ethylamine

- The brominated intermediate undergoes hydrogen addition in the presence of a Ni-Pd alloy catalyst under hydrogen pressure (1-5 MPa) and elevated temperature (80-120°C) for 1-2 hours.

- This step converts the nitrile group to an amine, producing 1-bromocyclohexyl ethylamine.

Reaction with sodium hydroxide to yield the final product

- The brominated amine reacts with saturated NaOH ethanol solution at 90-150°C for 1-2 hours, substituting the bromine with a thiol group to form 2-(cyclohexylamino)ethane-1-thiol.

- The product is then isolated and converted to its hydrochloride salt form.

Reaction Conditions and Yields Summary:

| Step | Reactants & Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-cyclohexenylacetonitrile + HBr (30-45%) in petroleum ether | 40 | Atmospheric | 1-2 | 93.1 |

| 2 | 1-bromocyclohexane acetonitrile + H2, Ni-Pd catalyst | 80-120 | 1-5 | 1-2 | Not specified (high) |

| 3 | 1-bromocyclohexyl ethylamine + NaOH (saturated ethanol) | 90-150 | Atmospheric | 1-2 | Final product yield ~96.5 |

This method is noted for its simplicity, cost-effectiveness, and suitability for industrial-scale synthesis due to fewer steps and high conversion rates.

Mechanistic Insights and Optimization Parameters

- Hydrobromic Acid Concentration : Using 30%-45% hydrobromic acid ensures efficient bromination without excessive side reactions.

- Catalyst Choice and Hydrogen Pressure : Ni-Pd alloy catalysts under controlled hydrogen pressure facilitate selective reduction of nitrile to amine without over-reduction or decomposition.

- Temperature Control : Maintaining moderate temperatures (40°C for bromination and up to 150°C for substitution) balances reaction rate and product stability.

- Solvent Use : Petroleum ether provides a non-polar medium favoring bromination, while ethanol is used in the substitution step to dissolve reactants and facilitate nucleophilic substitution.

Summary Table of Preparation Method

| Stage | Reaction Type | Reagents & Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Bromination | 1-cyclohexenylacetonitrile + HBr (30-45%) in petroleum ether | 40 | Atmospheric | 1-2 | 93.1 | High conversion to brominated nitrile |

| 2 | Catalytic hydrogenation | 1-bromocyclohexane acetonitrile + H2, Ni-Pd catalyst | 80-120 | 1-5 | 1-2 | High | Nitrile to amine conversion |

| 3 | Nucleophilic substitution | 1-bromocyclohexyl ethylamine + NaOH (saturated ethanol) | 90-150 | Atmospheric | 1-2 | 96.5 | Thiol formation and hydrochloride salt isolation |

Q & A

Q. What are the optimal synthetic routes for 2-(Cyclohexylamino)ethane-1-thiol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves the reaction of cyclohexylamine with 2-chloroethanethiol under acidic or basic conditions. Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .

- Temperature : Reactions conducted at 50–70°C improve kinetics without promoting side reactions (e.g., oxidation of thiol groups) .

- pH control : Acidic conditions (HCl) stabilize the thiol group and protonate the amine, preventing unwanted polymerization .

Q. Table 1: Comparative Synthesis Conditions

| Parameter | Condition 1 (HCl, 60°C) | Condition 2 (NaHCO₃, RT) |

|---|---|---|

| Yield (%) | 78–85 | 45–52 |

| Purity (HPLC) | >95% | 85–90% |

| Side Products | Minimal oxidation | Cyclohexylamine dimer |

Q. How should researchers characterize the compound’s purity and stability under laboratory conditions?

Methodological Answer:

- Purity analysis : Use HPLC with a C18 column (UV detection at 254 nm) and validate against a reference standard .

- Stability testing :

- Store at –20°C under nitrogen to prevent thiol oxidation .

- Monitor degradation via FTIR (loss of S–H peak at 2550 cm⁻¹) and NMR (disappearance of cyclohexyl protons at δ 1.2–1.8 ppm) .

Advanced Research Questions

Q. How can conflicting solubility data (e.g., aqueous vs. organic solvents) be resolved for this compound?

Methodological Answer: Contradictions often arise from differences in pH, temperature, or counterion effects. To resolve discrepancies:

- Systematic solubility profiling : Test in buffered solutions (pH 3–9) and organic solvents (e.g., DMSO, ethanol) at 25°C and 37°C .

- Statistical validation : Apply ANOVA to identify significant variables (e.g., pH impacts solubility more than temperature) .

Q. Table 2: Solubility in Selected Solvents (25°C)

| Solvent | Solubility (mg/mL) | pH Dependency |

|---|---|---|

| Water (pH 7) | 12.3 ± 1.2 | High |

| Ethanol | 45.6 ± 3.4 | Low |

| DMSO | 89.1 ± 5.6 | None |

Q. What mechanistic insights explain its reactivity in thiol-disulfide exchange reactions?

Methodological Answer: The thiol group (–SH) participates in nucleophilic attacks on disulfide bonds. Key considerations:

- pH-dependent reactivity : The thiolate anion (S⁻) forms above pH 8, enhancing nucleophilicity .

- Competing pathways : Oxidative dimerization can occur if reducing agents (e.g., DTT) are omitted .

- Kinetic studies : Use stopped-flow spectroscopy to measure rate constants (k ≈ 10²–10³ M⁻¹s⁻¹ at pH 8.5) .

Q. How can this compound be applied in drug design for targeting cysteine-rich proteins?

Methodological Answer:

- Rational design : Modify the cyclohexyl group to enhance binding affinity for hydrophobic pockets (e.g., in kinases or proteases) .

- In vitro validation :

- Use surface plasmon resonance (SPR) to measure binding kinetics.

- Conduct cell-based assays with thiol-reactive probes (e.g., maleimide conjugates) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity profiles?

Methodological Answer: Variations may stem from differences in cell lines, assay protocols, or impurity levels. Mitigation strategies:

- Standardize assays : Use the same cell line (e.g., HEK293) and MTT protocol across studies .

- Impurity profiling : Correlate cytotoxicity with HPLC purity thresholds (e.g., >98% purity reduces toxicity by 40%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.